molecular formula C23H35NOS B067553 4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole CAS No. 164454-36-8

4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole

Cat. No. B067553
M. Wt: 359.6 g/mol
InChI Key: SSJXRCYFOOLEKV-XWJQJBALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole is not fully understood. However, studies have indicated that this compound may exert its effects through the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. It has also been suggested that this compound may induce apoptosis in cancer cells through the activation of caspase enzymes.

Biochemical And Physiological Effects

Studies have shown that 4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole has several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In addition, this compound has also been shown to inhibit the release of inflammatory cytokines and protect against neuronal damage.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole in lab experiments is its potential as a multi-targeted agent. This compound has shown promising results in various fields, including anti-cancer, anti-inflammatory, and neuroprotective research. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain assays.

Future Directions

There are several future directions for the study of 4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole. One area of interest is the development of more efficient synthesis methods that can yield higher purity products with better yields. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential as a multi-targeted agent. Other future directions may include the development of new derivatives of this compound with improved solubility and bioavailability, as well as the investigation of its potential as a therapeutic agent for other diseases.

Synthesis Methods

The synthesis of 4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole involves the reaction of 2-methylcyclopropylamine with 1,5,7,11-tetraen-3-one in the presence of sulfur and selenium. This method has been optimized to yield a high purity product with good yield.

Scientific Research Applications

4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole has been studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent, with studies indicating its ability to induce apoptosis in cancer cells. It has also been studied for its potential as an anti-inflammatory agent, with results indicating its ability to inhibit the release of inflammatory cytokines. In addition, this compound has also been studied for its potential as a neuroprotective agent, with studies indicating its ability to protect against neuronal damage.

properties

CAS RN

164454-36-8

Product Name

4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole

Molecular Formula

C23H35NOS

Molecular Weight

359.6 g/mol

IUPAC Name

4-[(1E,5E,7E,11R)-11-methoxytetradeca-1,5,7,13-tetraenyl]-2-(2-methylcyclopropyl)-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C22H33NOS/c1-4-13-20(24-3)15-12-10-8-6-5-7-9-11-14-19-17-25-22(23-19)21-16-18(21)2/h4-6,8,10-11,14,18-21H,1,7,9,12-13,15-17H2,2-3H3/b6-5+,10-8+,14-11+/t18?,19?,20-,21?/m0/s1

InChI Key

SSJXRCYFOOLEKV-XWJQJBALSA-N

Isomeric SMILES

CC1CC1C2=NC(CS2)/C=C/CC/C=C/C=C/CC[C@H](CC=C)OC

SMILES

CC1CC1C2=NC(CS2)C=CCCC=CC=CCCC(CC=C)OC

Canonical SMILES

CC1CC1C2=NC(CS2)C=CCCC=CC=CCCC(CC=C)OC

synonyms

curacin D

Origin of Product

United States

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